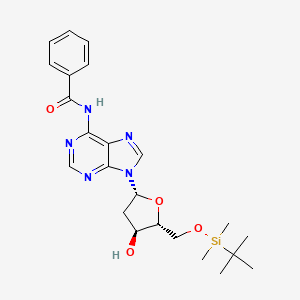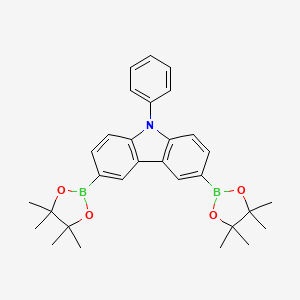
2-Phenylethanimidamide hydrochloride
Übersicht
Beschreibung
2-Phenylethanimidamide hydrochloride, also known as agmatine, is a naturally occurring amine. It has the molecular formula C8H11ClN2 and a molecular weight of 170.64 .
Molecular Structure Analysis
The molecular structure of 2-Phenylethanimidamide hydrochloride consists of a phenyl group attached to an ethanimidamide group . The InChI code for the compound is 1S/C8H10N2.ClH/c9-8(10)6-7-4-2-1-3-5-7;/h1-6H,9-10H2;1H .Physical And Chemical Properties Analysis
2-Phenylethanimidamide hydrochloride is a powder with a melting point of 149-151°C . It has a molecular weight of 170.64 .Wissenschaftliche Forschungsanwendungen
Metal-to-Ligand Charge Transfer Excited States
Cuprous bis-phenanthroline compounds, which include derivatives substituted at the 2-position similar to 2-Phenylethanimidamide hydrochloride, exhibit metal-to-ligand charge transfer (MLCT) excited states. These compounds have been studied for their unique excited states and potential applications in light-emitting devices and as photocatalysts due to their long-lived excited states at room temperature and significant reorganizational energy changes following light excitation (Scaltrito et al., 2000).
Liquid-Liquid Extraction Technologies
Phenylethanoid glycosides (PhGs) and iridoids, which may share structural similarities or functional groups with 2-Phenylethanimidamide hydrochloride, are separated using liquid-liquid extraction technologies such as countercurrent separation (CCS). This method addresses the challenges of purifying water-soluble secondary metabolites, demonstrating the compound's utility in separating complex mixtures in the pharmaceutical industry (Luca et al., 2019).
Environmental Persistence and Toxicity Studies
Studies on the persistence of chemicals like 2,4-dichlorophenoxyacetic acid (2,4-D) and their toxicity highlight the importance of understanding environmental impacts and regulatory aspects of chemical compounds. Such research underlines the necessity for environmentally responsible use and disposal of chemicals, including potentially 2-Phenylethanimidamide hydrochloride and its derivatives (Islam et al., 2017).
Corneal Endothelium Resiliency Research
The resilience of the corneal endothelium to various stress factors, including surgical interventions, is a critical area of ophthalmological research. Understanding how different compounds affect corneal health can inform safer and more effective treatments for eye diseases and conditions (Edelhauser, 2000).
Safety and Hazards
2-Phenylethanimidamide hydrochloride is harmful if swallowed or inhaled, and it can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
Eigenschaften
IUPAC Name |
2-phenylethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c9-8(10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSBLGBWNYUPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylethanimidamide hydrochloride | |
CAS RN |
2498-46-6 | |
| Record name | 2-phenylethanimidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


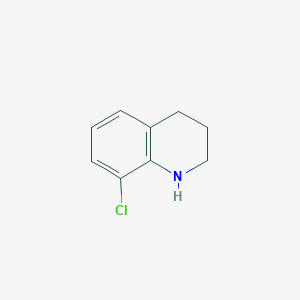

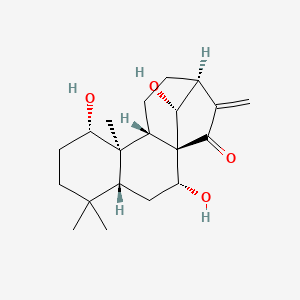

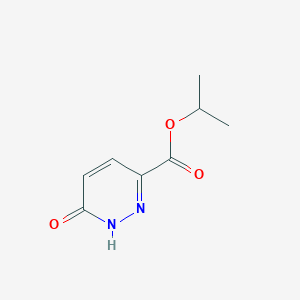


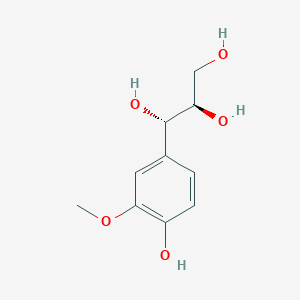
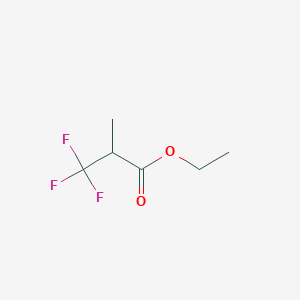
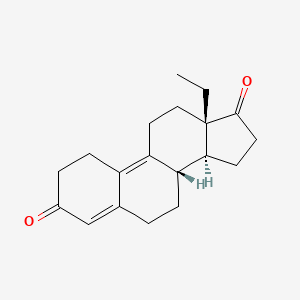
![7-[4-(Diethylamino)-2-ethoxyphenyl]-7-(2-methyl-1-octyl-1h-indol-3-yl)furo[3,4-b]pyridin-5(7h)-one](/img/structure/B1631751.png)
